molecular formula C19H17N5O B12214483 (4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12214483
M. Wt: 331.4 g/mol
InChI Key: ROYLBVSOEBTEIM-UHFFFAOYSA-N
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Description

(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzimidazole ring, a pyrazolone core, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the formation of the pyrazolone core. The final step involves the condensation of the intermediate compounds to form the target molecule. Reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological activities are of great interest. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential and mechanism of action.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 2-Aminoethyl methacrylate phenothiazine

Uniqueness

Compared to similar compounds, (4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4-[(4-methylphenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H17N5O/c1-12-7-9-14(10-8-12)20-11-15-13(2)23-24(18(15)25)19-21-16-5-3-4-6-17(16)22-19/h3-11,23H,1-2H3,(H,21,22)

InChI Key

ROYLBVSOEBTEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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